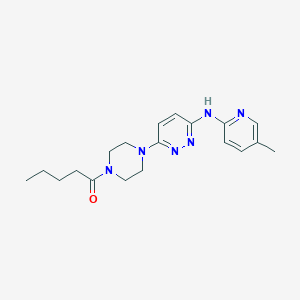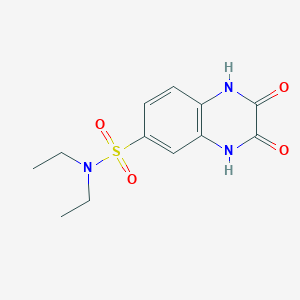
N-(5-methyl-2-pyridinyl)-6-(4-pentanoyl-1-piperazinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)-6-(4-pentanoyl-1-piperazinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C19H26N6O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.21680947 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives have shown a broad spectrum of therapeutic applications due to their significant presence in various drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent properties. Modifications to the substitution pattern on the piperazine nucleus have been found to significantly influence the medicinal potential of the resultant molecules, indicating the versatility of piperazine-based molecules in drug discovery. This chemical scaffold has been successfully applied in designing drugs for CNS disorders, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, along with agents for pain relief and imaging applications. The flexibility of the piperazine ring as a building block in molecular designs for various diseases underscores its potential for creating new therapeutics (Rathi et al., 2016).
Heterocyclic N-oxide Molecules in Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, have been recognized for their versatility in organic synthesis, catalysis, and medicinal applications. These compounds exhibit potent anticancer, antibacterial, and anti-inflammatory activities. Their application in drug development investigations highlights the importance of the heterocyclic N-oxide motif in designing new chemicals for therapeutic use. The review emphasizes the significance of these derivatives in organic syntheses and catalysis, showcasing their potential in drug applications (Li et al., 2019).
Dipeptidyl Peptidase IV Inhibitors
Piperazine derivatives have been explored as dipeptidyl peptidase IV (DPP IV) inhibitors, a validated target for the treatment of type 2 diabetes mellitus. This therapeutic application is based on the inhibition of DPP IV, an enzyme that hydrolyzes incretin molecules, thereby promoting insulin secretion. The review of DPP IV inhibitor patents reveals the intensive research in finding new inhibitors, underscoring the therapeutic significance of piperazine derivatives in managing diabetes (Mendieta et al., 2011).
Antimicrobial Applications
Compounds related to piperazine and its analogs have shown a promising range of antimicrobial activities. The review of piperazine derivatives and their anti-mycobacterial activity highlights their potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This research area suggests the role of piperazine-based molecules in developing new anti-mycobacterial agents, providing a foundation for further therapeutic investigations (Girase et al., 2020).
Propriétés
IUPAC Name |
1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-3-4-5-19(26)25-12-10-24(11-13-25)18-9-8-17(22-23-18)21-16-7-6-15(2)14-20-16/h6-9,14H,3-5,10-13H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETFNNMGSDWLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-methylphenyl)-3-[(3-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5567452.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
![9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![5-Nitro-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)
![(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)
![4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)
![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide](/img/structure/B5567494.png)
![(1S,5R)-3-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567507.png)

![Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)
![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)
![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)
